molecular formula C10H10FNO B3322620 3-(4-Fluorobenzoyl)azetidine CAS No. 149452-32-4

3-(4-Fluorobenzoyl)azetidine

Cat. No. B3322620
CAS RN: 149452-32-4
M. Wt: 179.19 g/mol
InChI Key: GYLLOKOCAHEPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthetic chemistry of azetidine is an important yet undeveloped research area . The synthetic methodology involved the treatment of cyclopropane 1,1-diesters with alkyl azide in the presence of a catalytic amount of TiCl4 in hexafluoro-2-propanol (HFIP), resulting in the synthesis of azetidines .


Molecular Structure Analysis

The molecular structure of 3-(4-Fluorobenzoyl)azetidine consists of a four-membered ring of carbon and nitrogen with a fluorobenzoyl group attached to it. It has a molecular formula of C10H10FNO and a molecular weight of 179.19 g/mol.


Chemical Reactions Analysis

Azetidines are reactive due to the considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

The physical properties of 3-(4-Fluorobenzoyl)azetidine include a molecular weight of 179.19 g/mol. It has a predicted melting point of 47.60° C, a predicted boiling point of 236.6° C at 760 mmHg, a predicted density of 1.1 g/cm3, and a predicted refractive index of n20D 1.53 .

Scientific Research Applications

Synthesis and Reactivity

Azetidines are known for their unique reactivity, driven by a considerable ring strain . This makes them significantly more stable than related aziridines, translating into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Drug Discovery

Azetidines are used as motifs in drug discovery . They appear in bioactive molecules and natural products, including azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) .

Polymer Synthesis

Azetidines have been applied in polymer synthesis . Their unique four-membered ring scaffold containing the embedded polar nitrogen-atom represents a privileged motif in this field .

Chiral Templates

Azetidines have been used as chiral templates . Their unique structure and reactivity make them suitable for this application .

[2+2] Cycloaddition Reactions

Recent advances include the invention of new [2+2] cycloaddition reactions for azetidine synthesis . This provides a new method for creating these important heterocycles .

C(sp3)–H Functionalization

Practical C(sp3)–H functionalization of azetidines has been achieved . This represents a significant development in the chemistry of these compounds .

Facile Opening with Carbon Nucleophiles

Azetidines have been shown to undergo facile opening with carbon nucleophiles . This opens up new possibilities for reactions involving these compounds .

Applications of Metalated Azetidines

Applications of metalated azetidines represent another important development . This expands the range of reactions that can be carried out with these compounds .

Safety and Hazards

The safety data sheet for 3-(4-Fluorobenzoyl)azetidine indicates that it is not intended for human or veterinary use. It is for research use only. More specific safety and hazard information would be available in the material safety data sheet (MSDS) for this compound .

Future Directions

Azetidines have been attracting major attention in organic synthesis due to their ubiquity in natural products and importance in medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and the focus is on the most recent advances, trends, and future directions .

properties

IUPAC Name

azetidin-3-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8/h1-4,8,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLLOKOCAHEPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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